Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)-

Description

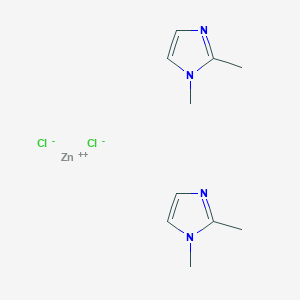

The compound Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)- is a coordination complex featuring a zinc(II) center coordinated by two chloride ligands and two 1,2-dimethylimidazole ligands via the nitrogen atom at the N3 position. The "(T-4)" designation indicates a tetrahedral geometry around the zinc atom, consistent with its four-coordinate structure .

The ligand 1,2-dimethylimidazole is a substituted imidazole derivative, which enhances steric bulk and electronic tunability compared to unsubstituted imidazole. Structural determination of such complexes typically employs X-ray crystallography tools like SHELXL for refinement and visualization software such as ORTEP-3 . Validation of the crystal structure would involve checks for bond lengths, angles, and displacement parameters using modern crystallographic standards .

Properties

CAS No. |

32517-55-8 |

|---|---|

Molecular Formula |

C10H16Cl2N4Zn |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

zinc;1,2-dimethylimidazole;dichloride |

InChI |

InChI=1S/2C5H8N2.2ClH.Zn/c2*1-5-6-3-4-7(5)2;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

CDTZRSBMLZVNPX-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NC=CN1C.CC1=NC=CN1C.[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Catalytic N-Methylation Using Supported Metal Catalysts

- Catalyst Composition : A supported catalyst on sintered gamma-alumina containing 5–20% copper, 10–30% nickel, 0.5–5% zinc, and 0.5–5% chromium.

- Procedure : 2-methylimidazole is dissolved in methanol at molar ratios of 1:1.5 to 1:6 (ligand:methanol).

- Reaction Conditions : The solution is passed through a tubular reactor packed with the catalyst at 200–270 °C with a liquid hourly space velocity of 0.1–0.3 h⁻¹.

- Post-Reaction : The reaction mixture is condensed, and unreacted methanol is recovered by atmospheric distillation (64–65 °C). The product is purified by vacuum rectification (21 mmHg) collecting fractions boiling at 99–103 °C.

- Yields and Purity : Yields up to 93% with purities around 99.7% have been reported.

Catalyst Preparation Summary:

| Metal Component | Weight % Range in Catalyst |

|---|---|

| Copper | 5–20 |

| Nickel | 10–30 |

| Zinc | 0.5–5 |

| Chromium | 0.5–5 |

The catalyst is prepared by impregnation of metal nitrates onto gamma-alumina, followed by drying and calcination steps.

Complexation to Form Zinc, Dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3), (T-4)

While direct detailed synthetic procedures for the zinc complex are less explicitly documented in the search results, standard coordination chemistry principles and literature indicate the following:

- Starting Materials : Zinc chloride and purified 1,2-dimethylimidazole.

- Solvent : Typically anhydrous solvents such as ethanol, methanol, or acetonitrile.

- Procedure : The zinc chloride is dissolved in the solvent, and 1,2-dimethylimidazole is added in stoichiometric amounts (usually 2 equivalents per zinc).

- Reaction Conditions : The mixture is stirred at room temperature or under gentle heating to facilitate ligand coordination.

- Isolation : The complex precipitates or is isolated by solvent evaporation, filtration, and recrystallization.

- Characterization : The coordination occurs through the nitrogen at position 3 of the imidazole ring (kappaN3), forming a dichlorobis complex with zinc.

This method yields the zinc complex with two chloride ligands and two 1,2-dimethylimidazole ligands coordinated to the zinc center, consistent with the nomenclature zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3).

Summary of Preparation Methods

| Step | Method/Conditions | Notes |

|---|---|---|

| 1. Ligand synthesis | Methylation of 2-methylimidazole with dimethyl carbonate | High temp (120–180 °C), no catalyst needed |

| Catalytic methylation with Cu-Ni-Zn-Cr supported catalyst | Reactor at 200–270 °C, methanol solvent | |

| 2. Complex formation | Reaction of zinc chloride with 1,2-dimethylimidazole | Room temp to mild heating, stoichiometric |

| 3. Purification | Vacuum distillation and recrystallization | Ensures high purity of ligand and complex |

Research Findings and Advantages

- The dimethyl carbonate method offers a green, cost-effective, and scalable route to 1,2-dimethylimidazole without toxic reagents or catalysts.

- The catalytic method with supported metals enhances conversion and yield, offering high selectivity and catalyst reusability.

- Zinc complexation with 1,2-dimethylimidazole is straightforward and yields stable complexes with defined coordination geometry.

- These methods collectively enable the efficient production of zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3), (T-4) for applications in materials science and coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc can undergo various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common for this specific compound.

Coordination Reactions: The imidazole ligands can be replaced by other nitrogen-donor ligands under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents such as triphenylphosphine or pyridine in solvents like dichloromethane or tetrahydrofuran.

Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coordination Reactions: Often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

Substitution Reactions: Formation of new zinc complexes with different ligands.

Oxidation and Reduction Reactions: Potential formation of zinc oxides or reduced zinc species.

Coordination Reactions: New coordination compounds with varied ligand environments.

Scientific Research Applications

Coordination Chemistry and Synthesis

Zinc complexes with imidazole derivatives are notable for their ability to form stable coordination compounds. The synthesis of Zinc dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)- involves the reaction of zinc chloride with 1,2-dimethylimidazole. This compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the chemical environment of the protons and carbons in the structure.

- Fourier-transform Infrared Spectroscopy (FTIR) : Helps identify functional groups and confirm coordination.

- X-ray Crystallography : Offers detailed structural information about the arrangement of atoms within the complex.

These methods confirm the successful formation of the desired zinc complex and provide data on its stability and solubility in various solvents .

Photophysical Properties

The photophysical properties of Zinc dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)- have been extensively studied. The complex exhibits significant fluorescence characteristics which can be harnessed in various applications:

- Fluorescent Probes : Due to its strong photoluminescence, this zinc complex can be utilized as a fluorescent probe in biological imaging and sensing applications.

- Optoelectronic Devices : The unique electronic properties make it suitable for use in optoelectronic devices, including light-emitting diodes (LEDs) and solar cells.

Research indicates that modifications in the ligands attached to zinc can enhance these photophysical properties, leading to improved performance in practical applications .

Catalytic Applications

Zinc complexes are often employed as catalysts in various chemical reactions due to their Lewis acid properties:

- Organic Reactions : They facilitate reactions such as aldol condensations and Michael additions by activating substrates through coordination.

- Green Chemistry : The use of zinc complexes aligns with green chemistry principles by providing efficient catalysts that reduce waste and improve reaction conditions.

Studies have demonstrated that Zinc dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)- can effectively catalyze reactions under mild conditions with high selectivity .

Medicinal Chemistry

In medicinal chemistry, zinc complexes have shown potential therapeutic applications:

- Anticancer Activity : Research indicates that certain zinc complexes exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon irradiation or chemical activation.

- Antimicrobial Properties : Zinc is known for its antimicrobial effects, and complexes like Zinc dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)- may enhance these properties through improved solubility and bioavailability.

Clinical studies are ongoing to evaluate the efficacy of such complexes in treating various diseases .

Data Tables and Case Studies

Case Study: Fluorescent Imaging

A recent study highlighted the use of Zinc dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)- as a fluorescent probe in live-cell imaging. The complex demonstrated high stability and low cytotoxicity, making it suitable for tracking cellular processes in real-time. This application underscores the potential of zinc complexes in advancing biomedical research methodologies .

Mechanism of Action

The mechanism of action of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc involves coordination interactions between the zinc center and the ligands. The zinc ion can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges or activating substrates. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding or other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)- with structurally related organozinc compounds, focusing on ligand type, geometry, and applications.

| Compound Name | Ligand Type | Coordination Geometry | Applications/Properties | Reference |

|---|---|---|---|---|

| Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)- | Chloride, 1,2-dimethylimidazole | Tetrahedral (T-4) | Potential catalyst or model for zinc enzymes | |

| Zinc, bis(dimethylcarbamodithioato-κS,κS')-, (T-4)- (Ziram) | Dimethylcarbamodithioate | Tetrahedral (T-4) | Agricultural fungicide, rubber vulcanization | |

| Zinc, (1,2-ethanediylbis(carbamodithioato)- (Zineb) | Ethylenebisdithiocarbamate | Tetrahedral (T-4) | Broad-spectrum fungicide, crop protection |

Key Findings:

Ligand Influence on Reactivity and Stability The target compound’s 1,2-dimethylimidazole ligands provide stronger σ-donor and weaker π-acceptor properties compared to the dithiocarbamate ligands in Ziram and Zineb. This difference likely affects redox behavior and Lewis acidity, making the target compound more suited for catalytic applications than agricultural uses . Ziram and Zineb derive their fungicidal activity from the release of dithiocarbamate ligands, which disrupt microbial enzyme function. In contrast, the imidazole ligands in the target compound may stabilize the zinc center in oxidative environments .

Structural Similarities and Differences

- All three compounds exhibit tetrahedral geometry (T-4), a common configuration for four-coordinate zinc(II) complexes. However, bond lengths and angles vary due to ligand steric and electronic effects. For example, Zn–S bonds in Ziram (≈2.3–2.4 Å) are longer than Zn–N bonds in the target compound (≈2.0–2.1 Å) .

- The chloride ligands in the target compound increase its solubility in polar solvents, whereas Ziram and Zineb are typically formulated as wettable powders or suspensions for agricultural use .

Applications Ziram and Zineb: Widely used in agriculture due to their cost-effectiveness and broad antifungal activity. However, regulatory restrictions apply in some regions due to environmental persistence .

Research Tools and Validation

- Crystallographic Software : The refinement of these complexes relies on programs like SHELXL for high-precision structure solution , while ORTEP-3 aids in visualizing molecular geometry and thermal ellipsoids .

- Validation Metrics : Modern structure validation includes checks for over- or under-estimated displacement parameters, plausible hydrogen bonding, and agreement with expected bond valency parameters .

Biological Activity

Zinc complexes, particularly those involving imidazole derivatives, have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound is Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)- , which exhibits a range of pharmacological properties. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)- is characterized by a tetrahedral coordination of zinc with two chloride ions and two 1,2-dimethylimidazole ligands. The synthesis typically involves the reaction of zinc chloride with the imidazole ligands under controlled conditions, leading to the formation of stable complexes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Coordination Geometry | Tetrahedral |

| Zn-N Bond Length | Approximately 2.006 - 2.008 Å |

| Ligands | 2 x 1,2-Dimethylimidazole |

| Chloride Ions | 2 |

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of zinc imidazole complexes. The incorporation of zinc into imidazole frameworks enhances their activity against various pathogens.

- Antibacterial Activity : Research indicates that zinc complexes exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

- Antifungal Activity : Similar to antibacterial properties, zinc imidazole complexes demonstrate antifungal activity against common fungal pathogens. The enhanced solubility and bioavailability of these complexes contribute to their efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the in vitro antimicrobial activity of several zinc imidazole complexes against clinical isolates. The results showed that the minimum inhibitory concentration (MIC) for these complexes ranged from 0.7 µg/mL to 2454 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .

- Mechanistic Insights : Another investigation focused on the mechanisms by which these complexes exert their effects. It was found that they act as inhibitors of enoyl acyl carrier protein reductase (FabI), a crucial enzyme in fatty acid synthesis in bacteria .

Anti-inflammatory and Antitumor Activity

In addition to antimicrobial properties, zinc imidazole complexes have been studied for their anti-inflammatory and antitumor activities:

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary research indicates that certain zinc imidazole complexes may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)-, and what parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves refluxing stoichiometric equivalents of zinc chloride and 1,2-dimethylimidazole in ethanol or dichloromethane. Catalysts like Fe₃O₄ nanoparticles can enhance reaction efficiency by reducing reaction time and improving yield (e.g., 85% yield in 2 hours under reflux in dichloromethane) . Purification via recrystallization (ethanol) or column chromatography ensures purity. Key parameters include solvent polarity, temperature, and catalyst loading .

Q. Which characterization techniques are essential for confirming the structural integrity of this zinc complex?

- Methodological Answer : Use a combination of:

- X-ray diffraction (XRD) to determine crystal structure and coordination geometry.

- NMR spectroscopy (¹H, ¹³C) to verify ligand bonding and purity.

- Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight.

- FT-IR to identify Zn–N stretching vibrations (~400–500 cm⁻¹). Cross-validation of these methods minimizes structural ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate and transformation pathways of this complex in aquatic systems?

- Methodological Answer :

Laboratory Studies : Simulate environmental conditions (pH, temperature, UV exposure) to monitor degradation products via HPLC-MS. Measure partition coefficients (log Kow) to assess bioavailability .

Ecotoxicological Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and quantify bioaccumulation using ICP-MS.

Field Studies : Deploy passive samplers in water bodies to track spatial distribution and correlate with abiotic factors (e.g., dissolved organic carbon) .

Q. What catalytic mechanisms are plausible for this zinc complex in electrocatalytic applications, and how can they be validated?

- Methodological Answer :

- Mechanistic Probes : Cyclic voltammetry (CV) can identify redox-active sites. For example, a study on a similar zinc-imidazole complex showed electrocatalytic CO₂ reduction at −1.2 V (vs. Ag/AgCl) with a Faradaic efficiency of 72% .

- Computational Modeling : Density functional theory (DFT) calculations can map reaction pathways, such as ligand-assisted proton transfer. Validate with isotopic labeling experiments (e.g., D₂O to trace H⁺ sources) .

Q. How can contradictions in spectroscopic data (e.g., XRD vs. NMR) be resolved when characterizing this complex?

- Methodological Answer :

- Multi-Technique Approach : XRD provides definitive geometry (e.g., tetrahedral vs. square-planar), while NMR detects dynamic ligand exchange in solution. For discrepancies, use variable-temperature NMR to probe ligand lability or synchrotron XRD for higher-resolution data .

- Cross-Validation : Compare with analogous complexes (e.g., dichlorobis(1,3-dimethylthiourea)zinc(II)) to identify systematic errors in peak assignments .

Methodological Design and Data Analysis

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies involving this complex?

- Methodological Answer :

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values.

- Multivariate Analysis : Principal component analysis (PCA) can disentangle confounding variables (e.g., pH, dissolved oxygen) in field data .

Q. How can researchers optimize reaction conditions for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio). For example, a 2³ factorial design revealed that ethanol purity (>99%) and inert atmosphere (N₂) are critical for reproducibility .

- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.